molecular formula C27H58O4Si2 B13963627 Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester CAS No. 53336-13-3

Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester

Cat. No.: B13963627
CAS No.: 53336-13-3
M. Wt: 502.9 g/mol
InChI Key: FSYBYYSILBLSBF-UHFFFAOYSA-N
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Description

2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate is a silicon-containing organic compound It is characterized by the presence of two silicon atoms and a stearate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate typically involves the reaction of 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions to ensure the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-containing oxides.

    Reduction: Reduction reactions can lead to the formation of silicon-hydride bonds.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce silicon-hydride derivatives.

Scientific Research Applications

2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.

    Biology: The compound can be used in the study of silicon’s role in biological systems.

    Industry: Used in the production of silicon-based materials and coatings.

Mechanism of Action

The mechanism of action of 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate involves its interaction with molecular targets through its silicon atoms and ester group. The silicon atoms can form bonds with other elements, while the ester group can participate in esterification and hydrolysis reactions. These interactions can affect various molecular pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane: Similar structure but lacks the stearate ester group.

    2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane: Another silicon-containing compound with a different structural arrangement.

Uniqueness

2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate is unique due to the presence of both silicon atoms and a long-chain stearate ester group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

53336-13-3

Molecular Formula

C27H58O4Si2

Molecular Weight

502.9 g/mol

IUPAC Name

1,3-bis(trimethylsilyloxy)propan-2-yl octadecanoate

InChI

InChI=1S/C27H58O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(28)31-26(24-29-32(2,3)4)25-30-33(5,6)7/h26H,8-25H2,1-7H3

InChI Key

FSYBYYSILBLSBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C

Origin of Product

United States

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